![molecular formula C23H21N5O2 B2635127 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941914-89-2](/img/structure/B2635127.png)

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

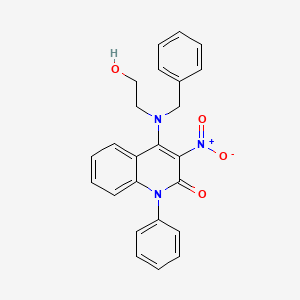

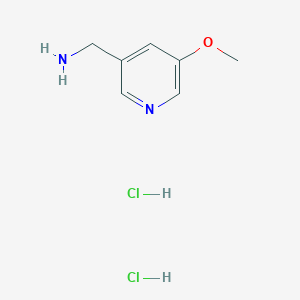

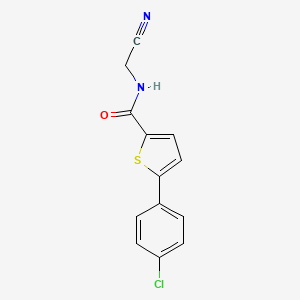

The compound “6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroquinolin-2-one, a pyrazolo[3,4-d]pyridazin-7(6H)-one, and a phenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require careful control over the reaction conditions. For instance, the synthesis of 3,4-dihydroquinolin-2-ones has been achieved through oxone-mediated direct arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom in one of the rings . The pyrazolo[3,4-d]pyridazin-7(6H)-one group is a tricyclic structure with two nitrogen atoms in one ring and one nitrogen atom in another .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the 3,4-dihydroquinolin-2-one group could potentially undergo reactions at the carbonyl group or the nitrogen atom . The pyrazolo[3,4-d]pyridazin-7(6H)-one group could also undergo reactions at the nitrogen atoms or the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple nitrogen atoms and a carbonyl group could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Organic Synthesis

The compound can be synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

Antimicrobial Activity

Some compounds similar to this one have shown antimicrobial potency. For example, compounds synthesized from anthranilamide (2-aminobenzamide) and an aldehyde/ketone in aqueous medium at room temperature have been realized .

Antioxidant Activity

The compound could potentially have antioxidant activity. Similar compounds have shown high radical scavenging efficacies .

Antitubercular Activity

Compounds similar to this one have shown encouraging antitubercular activity against M. tuberculosis H37Rv .

Anticancer Drug Development

The pharmacological effect of similar compounds has been widely investigated, mainly focusing on anticancer drug development .

Medical Device Cleanliness Assessment

The compound “F2459-0022” is recognized by the FDA and is used in the ASTM F2459-18 Standard Test Method for Extracting Residue from Metallic Medical Components and Quantifying via Gravimetric Analysis .

Antifungal Potency

Some compounds similar to this one have demonstrated better antifungal potency against C. albicans when compared with griseofulvin .

Organic Residues Assessment

The compound “F2459-0022” is used in the assessment of organic residues on medical devices .

Future Directions

properties

IUPAC Name |

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-16-19-14-24-28(18-10-3-2-4-11-18)22(19)23(30)27(25-16)15-21(29)26-13-7-9-17-8-5-6-12-20(17)26/h2-6,8,10-12,14H,7,9,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTCIQSYPLRCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)

![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)

![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)

![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)